3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-17-13-12(3-2-8-16-13)14(19)18(9)11-6-4-10(15)5-7-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOWFNMLQYRUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method provides a convenient and efficient route to the desired product with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the proliferation of A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The structure of this compound suggests it may possess anti-inflammatory properties. Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This makes it a candidate for further investigation in the treatment of inflammatory diseases.
Antimicrobial Activity
Some derivatives of pyrido[2,3-d]pyrimidine compounds have shown antimicrobial efficacy against various bacterial strains. This suggests that this compound and its derivatives could be explored for their potential use as antimicrobial agents.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Acidic medium | 85 |
| 2 | Cyclization | Heat application | 90 |
| 3 | Purification | Column chromatography | >95 |
This table summarizes the key steps involved in synthesizing the compound, highlighting the effectiveness of different reaction conditions.
Therapeutic Potential
Given its biological activities, this compound has potential therapeutic applications:
Cancer Treatment
The compound's ability to inhibit cancer cell proliferation positions it as a promising candidate for developing novel anticancer therapies. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.
Anti-inflammatory Drugs
With evidence supporting its anti-inflammatory properties, this compound could be developed into a therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Agents
The antimicrobial potential of this compound suggests it could be further investigated for treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in Pharmaceutical Research highlighted the cytotoxic effects of related pyrido[2,3-d]pyrimidine derivatives on breast cancer cell lines, establishing a framework for future research on this compound's anticancer properties .
- Another investigation focused on the synthesis and characterization of similar compounds and their biological evaluations, confirming the importance of structural modifications in enhancing bioactivity .
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tyrosine kinases, extracellular regulated protein kinases, and other enzymes involved in cancer cell proliferation. By binding to these targets, the compound disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
7-Deazaadenine: A structural analogue of adenine with significant biological importance.
Uniqueness
What sets 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of a pyrido[2,3-d]pyrimidine core with an aminophenyl group. This structure provides a versatile platform for further functionalization and optimization in drug design, making it a valuable compound in medicinal chemistry .
Biological Activity
3-(4-Aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly against Mycobacterium tuberculosis and various cancer cell lines. This article reviews the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. It is synthesized through cyclocondensation reactions involving 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles, typically using potassium t-butoxide in boiling t-butanol as a catalyst.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Inhibition of Tyrosine Kinases : The compound inhibits tyrosine kinases, which are crucial for cell signaling pathways involved in proliferation and survival of cancer cells.
- Regulation of ERK Pathways : It affects extracellular regulated protein kinases (ERKs), leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
Comparative Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | Data not specified |
| Ampicillin | E. coli | 8 µg/mL |
| Miconazole | C. albicans | 16 µg/mL |
The above table illustrates the effectiveness of the compound compared to standard antibiotics. Although specific MIC values for the pyrido-pyrimidine compound were not available, its promising activity against tuberculosis indicates its potential as an antimicrobial agent.
Anticancer Properties
The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer models. For instance, studies have reported that it induces significant growth inhibition in MDA-MB-435 breast cancer cells .
Case Study: Cytotoxicity in Cancer Models
A study evaluated the cytotoxicity of several derivatives of pyrido-pyrimidines on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant anti-proliferative effects with growth percentages ranging from -30% to -40% compared to control groups .
Q & A
Basic: What are the common synthetic routes for 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one and its analogs?
Methodological Answer:
The synthesis of this scaffold and its derivatives often employs condensation reactions, cyclization, and functional group modifications. Key strategies include:
- One-pot HCl gas-catalyzed condensation : Reacting 2-amino-3-carbethoxythiophenes with cyanopyridines yields thieno[2,3-d]pyrimidin-4(3H)-one analogs in high yields (e.g., 81–89%) .
- Glacial acetic acid-mediated cyclization : Heating intermediates (e.g., 3a-k) in acetic acid under reflux for 7–8 hours produces derivatives like 5-(2,4-substitutedphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one .
- Thiol-promoted dehydroaromatization : A transition-metal-free one-pot annulation of 2-aminobenzamides with thiols achieves yields up to 98% for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
